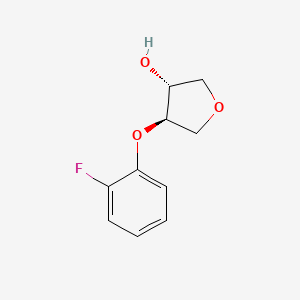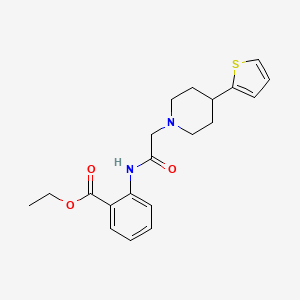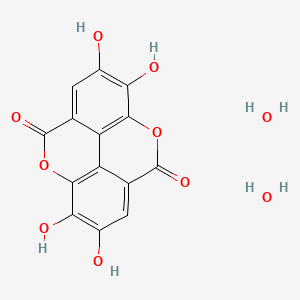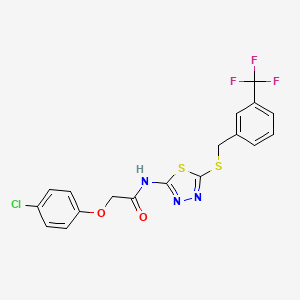![molecular formula C11H19NO3 B2655575 Ethyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate CAS No. 2248258-40-2](/img/structure/B2655575.png)
Ethyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate, also known as EOMFC, is a chemical compound that has attracted significant attention in the field of scientific research. It is a bicyclic heterocyclic compound that contains a pyridine ring fused to a tetrahydrofuran ring. The compound has been synthesized using various methods, and its potential applications in scientific research have been explored extensively.
Mechanism of Action
The mechanism of action of Ethyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate is not fully understood. However, it is believed to act on multiple targets in cells, including the PI3K/Akt/mTOR pathway, the NF-κB signaling pathway, and the MAPK signaling pathway. This compound has been shown to inhibit the activation of these pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce the expression of caspase-3 and caspase-9, which are key proteins involved in apoptosis. Additionally, this compound has been found to inhibit the expression of cyclin D1 and CDK4, which are proteins involved in cell cycle regulation. Furthermore, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in various diseases, including cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Ethyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate in lab experiments is its relatively low toxicity compared to other anti-cancer drugs. Additionally, this compound has been shown to have a broad spectrum of biological activities, making it a potentially useful compound for studying various diseases. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on Ethyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate. One potential area of research is the development of more efficient synthesis methods for this compound, which could lead to higher yields and lower costs. Additionally, further studies are needed to elucidate the mechanism of action of this compound, which could lead to the development of more effective anti-cancer drugs. Furthermore, research is needed to investigate the potential applications of this compound in other areas, such as anti-inflammatory and anti-microbial therapies.
Synthesis Methods
The synthesis of Ethyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate can be achieved through a one-pot, three-component reaction between 2-methyl-1,3-propanediol, 2-aminopyridine, and ethyl acetoacetate. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The yield of the reaction can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Scientific Research Applications
Ethyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate has been found to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-microbial properties. It has been shown to inhibit the growth of various cancer cell lines, such as human breast cancer cells, and induce apoptosis in these cells. Additionally, this compound has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of NF-κB signaling pathway. Furthermore, this compound has been shown to have anti-microbial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
ethyl 5-methyl-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-14-11(13)10-6-8-9(15-10)5-4-7(2)12-8/h7-10,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDFOKLZCQGKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2C(O1)CCC(N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


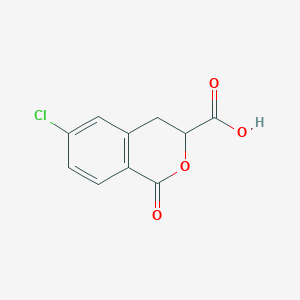
![2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2655494.png)
![3-[5-Hydroxy-3-(thiophen-2-yl)pentyl]-1-(3-methoxyphenyl)urea](/img/structure/B2655495.png)

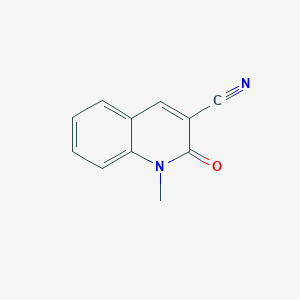
![1-[(Tetrahydro-2H-pyran-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B2655498.png)
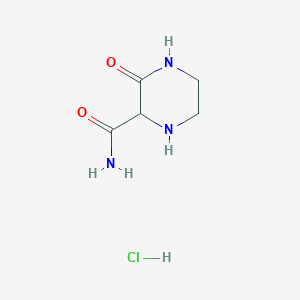
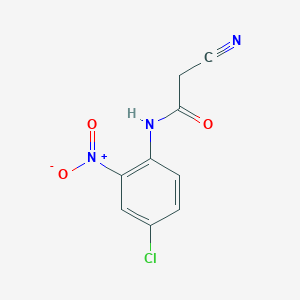
![Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2655509.png)
